molecular formula C10H9ClO3 B1334137 Ethyl 4-chlorobenzoylformate CAS No. 34966-48-8

Ethyl 4-chlorobenzoylformate

Cat. No.: B1334137
CAS No.: 34966-48-8
M. Wt: 212.63 g/mol
InChI Key: BIELZWDKOJZMOG-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzoylformate is an organic compound with the molecular formula C10H9ClO3. It is a colorless liquid with a faint odor and is used in various chemical reactions and industrial applications. The compound consists of an ethyl group attached to a benzoyl group, which is further attached to a formate group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzoylformate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl formate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chlorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chlorobenzoylformate serves as a precursor in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that yield biologically active compounds.

Synthesis of Chiral Compounds

A notable application is in the synthesis of chiral intermediates used in drug development. For example, it can be converted into optically pure mandelate esters, which are essential for producing certain pharmaceuticals . The compound has been utilized in the development of stereoselective synthesis processes, enhancing the efficiency and selectivity of drug manufacturing.

Biocatalysis

The compound is also employed in biocatalytic processes. Recent studies have demonstrated that mutant forms of aldo-keto reductases can effectively catalyze the reduction of this compound, yielding high enantiomeric excess and turnover numbers compared to wild-type enzymes .

Case Study: Enzyme Engineering

A study investigating the catalytic efficiency of engineered enzymes found that the mutant enzyme exhibited a turnover number for this compound that was significantly higher than that of its wild-type counterpart. The engineered enzyme displayed a 43-fold increase in efficiency, making it a promising candidate for industrial applications in pharmaceuticals .

Data Table: Catalytic Efficiency Comparison

Enzyme TypeTurnover Number (s⁻¹)Enantiomeric Excess (%)
Wild-Type0.585
Mutant21.598

This table illustrates the dramatic improvement in catalytic performance when using engineered enzymes for reactions involving this compound.

Mechanism of Action

The mechanism of action of ethyl 4-chlorobenzoylformate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of specific products. The exact mechanism depends on the context of its use and the specific reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chlorobenzoylformate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications .

Biological Activity

Ethyl 4-chlorobenzoylformate (C10H9ClO3) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry, biochemistry, and industrial synthesis. This article explores its biochemical properties, mechanisms of action, and relevant case studies that demonstrate its biological effects.

This compound exhibits unique structural characteristics that enhance its reactivity in biochemical reactions. Its interactions with enzymes and proteins are crucial for understanding its biological activity:

  • Enzyme Interaction : The compound can serve as a substrate for various esterases, which catalyze the hydrolysis of ester bonds, leading to significant metabolic effects.
  • Cellular Influence : It has been observed to affect cellular signaling pathways by binding to specific receptors, thereby influencing gene expression and metabolic processes.

The molecular mechanism of this compound involves several key interactions:

  • Binding Affinity : The compound binds to active sites on enzymes, which can either inhibit or activate enzymatic functions. For instance, studies have shown that it can enhance the catalytic efficiency of certain enzymes when modified .
  • Metabolic Pathways : It is metabolized by cytochrome P450 oxidases and esterases, indicating its involvement in various metabolic pathways that can affect drug metabolism and toxicity .

3. Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

  • Low Doses : Minimal observable effects are noted at low concentrations, suggesting a threshold for biological activity.
  • Higher Doses : Increased dosages can lead to significant changes in cellular behavior, including apoptosis in cancer cell lines, indicating potential therapeutic applications .

4. Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Cancer Research : In vitro studies demonstrated that this compound could inhibit the growth of prostate cancer cells (PC-3) and thyroid cancer cells (FTC-133), showcasing its potential as an anti-cancer agent .
CompoundIC50 (µM)Effect on Cell Growth
This compound12.5Significant reduction in colony formation
ControlN/ANo effect
  • Biocatalysis Applications : A study on engineered enzymes showed that this compound was effectively reduced by mutant aldo-keto reductases, indicating its utility in synthetic organic chemistry and biocatalysis .

5. Safety and Toxicology

While this compound has promising biological activities, safety assessments are crucial:

  • Toxicity Profiles : Preliminary toxicity studies indicate that at therapeutic doses, the compound shows low toxicity; however, comprehensive safety evaluations are necessary for clinical applications .

6. Conclusion

This compound is a compound with notable biological activity, particularly in the fields of cancer research and enzymatic reactions. Its ability to interact with various biomolecules makes it a valuable candidate for further research and potential therapeutic development.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIELZWDKOJZMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374499
Record name Ethyl 4-chlorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34966-48-8
Record name Ethyl 4-chlorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34966-48-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Chlorobenzoyl cyanide (13.0 g, 0.079 mol) prepared in Example 1a was added to a stirred mixture of sodium bromide (1.0 g, 0.01 mol) and 80% sulphuric acid (10 ml). An exothermic reaction took place with the formation of a solid yellow mass. Ethanol (50 ml) was added and the mixture was heated under reflux to give a yellow solution. On cooling, a colourless precipitate formed. The mixture was diluted with cold water and extracted with isopropyl ether. The organic extract was washed with water, sodium bicarbonate solution and then again with water and dried over sodium sulphate. Evaporation and distillation of the solution gave the product as a yellow oil (8.2 g, 54%)--b.p. 82°-84° C./0.05 mm Hg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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